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Compound of Interest

Methyl 4-Oxotetrahydrothiophene-
Compound Name:
3-carboxylate

Cat. No.: B144383

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a heterocyclic organic compound of
interest in synthetic and medicinal chemistry, notably as a precursor in the synthesis of various
pharmaceutical agents. This technical guide provides a comprehensive overview of its
spectroscopic properties and a detailed experimental protocol for its synthesis. Due to the
limited availability of public domain raw spectroscopic data for this specific molecule, this
document presents a combination of reported physical characteristics and predicted
spectroscopic data based on its chemical structure and the analysis of analogous compounds.
This guide is intended to serve as a foundational resource for researchers working with or
planning to synthesize and characterize this compound.

Chemical Structure and Properties

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a keto-ester derivative of a saturated
five-membered sulfur-containing heterocycle.
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Property Value Reference
CAS Number 2689-68-1

Molecular Formula CeHsO3S

Molecular Weight 160.19 g/mol

Melting Point 29-31 °C

Appearance Pale beige crystals

Synthesis Protocol

A common route for the synthesis of Methyl 4-oxotetrahydrothiophene-3-carboxylate
involves a Dieckmann condensation of a diester precursor. A detailed experimental protocol
based on literature is provided below.

Materials and Reagents

o Sodium metal

e Absolute Methanol

e Precursor diester (e.g., Methyl 3-((methoxycarbonyl)methylthio)propanoate)
e Hydrochloric acid (conc.)

e Methylene chloride (DCM)

e Sodium sulfate (anhydrous)

e ICce

Experimental Procedure

o Preparation of Sodium Methoxide: In a suitable reaction vessel equipped with a reflux
condenser and a dropping funnel, 25.3 g (1.1 mol) of sodium is carefully dissolved in 190 mL
of absolute methanol to prepare a solution of sodium methoxide.
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o Dieckmann Condensation: The sodium methoxide solution is heated to its boiling point. To
this, 70 g (0.360 mol) of the precursor diester is added dropwise. The reaction mixture is
then heated under reflux for 45 minutes.

o Work-up and Isolation: The cooled reaction mixture is poured into a mixture of 500 mL of ice
and 300 mL of water. The solution is then acidified with 100 mL of concentrated HCI. The
precipitated oily product is brought to crystallization by cooling in an ice/sodium chloride
bath.

 Purification: The crystals are collected by suction filtration. The crude product is redissolved
in 100 mL of methylene chloride, and the organic layer is dried over anhydrous sodium
sulfate. The solvent is evaporated under reduced pressure to yield the final product. The
agueous phase from the filtration can be extracted three more times with 100 mL of
methylene chloride to improve the yield.

Synthesis Workflow Diagram
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Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate
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Caption: A workflow diagram for the synthesis of Methyl 4-Oxotetrahydrothiophene-3-

carboxylate.

Spectroscopic Data (Predicted)
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The following tables summarize the predicted spectroscopic data for Methyl 4-

oxotetrahydrothiophene-3-carboxylate based on its structure.

'H-NMR Spectroscopy

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.8 Singlet 3H -OCHs (Ester)
~3.6-39 Multiplet 1H -CH- (at C3)
~3.0-34 Multiplet 2H -CHz-S- (at C5)
~26-29 Multiplet 2H -CH2-C=0 (at C2)

13

Chemical Shift (6, ppm)

Assignment

~ 200-205 C=0 (Ketone at C4)

~168-172 C=0 (Ester)

~52-55 -OCHs (Ester)

~ 45-50 -CH- (at C3)

~ 35-40 -CH2- (at C2)

~ 28-33 -CH2- (at C5)
Infrared (IR) Spectroscopy

Wavenumber (cm~—2) Intensity Assignment

~1740-1760 Strong C=0 stretch (Ester)

~1710-1730 Strong C=0 stretch (Ketone)

~ 2850-3000 Medium C-H stretch (Aliphatic)

~1100-1300 Strong C-O stretch (Ester)

~ 600-700 Weak-Medium C-S stretch
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Mass Spectrometry

m/z Assignment
160.02 [M]* (Molecular lon)
129 [M - OCHs]*

101 [M - COOCHs]*

59 [COOCHSs]*

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data for Methyl 4-
oxotetrahydrothiophene-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-ds). Add a small amount of an internal standard,
such as tetramethylsilane (TMS), if required.

o Data Acquisition: Acquire *H and 13C NMR spectra on a 300 MHz or higher field NMR
spectrometer.

e 1H-NMR Parameters:
o Pulse sequence: Standard single pulse.
o Spectral width: 0-12 ppm.
o Number of scans: 16-64.
o Relaxation delay: 1-5 seconds.
e BBC-NMR Parameters:

o Pulse sequence: Proton-decoupled single pulse.
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o Spectral width: 0-220 ppm.
o Number of scans: 1024-4096.

o Relaxation delay: 2-5 seconds.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the internal standard (TMS at O ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o For solid samples (KBr pellet): Mix a small amount of the sample with dry potassium
bromide (KBr) and press into a thin, transparent disk.

o For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly
on the ATR crystal.

» Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
e Parameters:

o Spectral range: 4000-400 cm™1,

o Resolution: 4 cm~1.

o Number of scans: 16-32.

o Data Processing: Perform a background subtraction using a spectrum of the empty sample
holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).
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 Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

» Data Acquisition (ESI):
o Infuse the sample solution directly into the ESI source.
o Acquire the spectrum in positive ion mode.
o Mass range: 50-500 m/z.
» Data Acquisition (EI):
o Introduce the sample via a direct insertion probe or a GC inlet.
o lonization energy: 70 eV.
o Mass range: 40-500 m/z.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Logical Relationship of Spectroscopic Analysis
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Spectroscopic Characterization Workflow
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Caption: A logical diagram illustrating the workflow of spectroscopic analysis for structural

confirmation.

Conclusion

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic
characteristics of Methyl 4-oxotetrahydrothiophene-3-carboxylate. The provided
experimental protocols offer a solid foundation for researchers to synthesize and characterize
this compound. While experimental spectra are not widely available in the public domain, the
predictive data herein serves as a reliable reference for spectral assignment and structural

verification.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Methyl 4-
Oxotetrahydrothiophene-3-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b144383#methyl-4-
oxotetrahydrothiophene-3-carboxylate-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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